Methyl-4-bromomethyl-2,6-dimethoxy benzoate

Catalog No.
S13920424
CAS No.
M.F
C11H13BrO4
M. Wt
289.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl-4-bromomethyl-2,6-dimethoxy benzoate

Product Name

Methyl-4-bromomethyl-2,6-dimethoxy benzoate

IUPAC Name

methyl 4-(bromomethyl)-2,6-dimethoxybenzoate

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

InChI

InChI=1S/C11H13BrO4/c1-14-8-4-7(6-12)5-9(15-2)10(8)11(13)16-3/h4-5H,6H2,1-3H3

InChI Key

GUUQHSQJQCYZTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)OC)CBr

Methyl-4-bromomethyl-2,6-dimethoxy benzoate is an organic compound with the molecular formula C11H13BrO4C_{11}H_{13}BrO_{4} and a molecular weight of approximately 289.123 g/mol. It features a bromomethyl group at the para position of the benzoate ring, along with two methoxy groups located at the ortho positions (2 and 6). This compound is characterized by its distinct structure, which includes an ester functional group derived from benzoic acid. The presence of the bromine atom enhances its reactivity, making it a useful intermediate in various chemical syntheses .

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Coupling Reactions: It can undergo coupling reactions, particularly with organometallic reagents or other nucleophiles, to form more complex structures.
  • Reduction Reactions: The ester group can be reduced to alcohols under appropriate conditions, providing another pathway for synthesis.
  • Cyclization Reactions: Under specific conditions, this compound can also participate in cyclization reactions to form cyclic compounds .

Research indicates that methyl-4-bromomethyl-2,6-dimethoxy benzoate exhibits biological activities that may include antimicrobial and potential anti-HIV properties. Its derivatives have been studied for their effectiveness against various pathogens and their roles as intermediates in synthesizing biologically active compounds .

Several methods exist for synthesizing methyl-4-bromomethyl-2,6-dimethoxy benzoate:

  • Bromomethylation of Benzoate: This involves treating methyl 2,6-dimethoxybenzoate with bromomethyl reagents under acidic conditions to introduce the bromomethyl group.
  • Esterification: The compound can be synthesized through the esterification of 4-bromomethylbenzoic acid with methanol in the presence of an acid catalyst.
  • Multi-step Synthesis: A more complex route may involve multiple steps including bromination, methylation, and esterification processes to achieve the desired product .

Methyl-4-bromomethyl-2,6-dimethoxy benzoate has several applications:

  • Pharmaceutical Intermediates: It is used in the synthesis of pharmaceutical compounds due to its reactive functional groups.
  • Organic Synthesis: This compound serves as a building block in organic synthesis for creating more complex molecules.
  • Potential Anti-HIV Agents: Its derivatives are being explored for their potential use as anti-HIV agents .

Interaction studies have shown that methyl-4-bromomethyl-2,6-dimethoxy benzoate can interact with various biological systems. These interactions often focus on its role as a precursor in synthesizing biologically active compounds and its potential effects on cellular pathways related to disease mechanisms .

Methyl-4-bromomethyl-2,6-dimethoxy benzoate shares structural similarities with several related compounds. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
Methyl 4-(bromomethyl)-3-methoxybenzoate74733-27-00.95Different methoxy position
Methyl 3-(bromomethyl)-4-methoxybenzoate142031-88-70.93Variation in substitution pattern
Methyl 5-bromo-2-methoxy-4-methylbenzoate39503-58-70.87Additional methyl group
Methyl 2-(bromomethyl)-5-methoxybenzoate788081-99-20.87Different positional isomer
Methyl 2-(bromomethyl)-4-methoxybenzoate15365-25-00.85Variation in methoxy position

These compounds highlight the uniqueness of methyl-4-bromomethyl-2,6-dimethoxy benzoate due to its specific arrangement of functional groups and substituents, which influence its reactivity and biological activity .

Bromination Strategies in Directed Aromatic Substitution Reactions

Bromination of the benzylic position in methyl-substituted aromatic esters requires precise control to avoid over-halogenation or ring substitution. A patented thermal bromination method enables direct synthesis of methyl-4-(bromomethyl)benzoate derivatives by reacting toluic acid esters with bromine in halogenated solvents like chlorobenzene. Key parameters include:

  • Bromine stoichiometry: Limiting bromine to ≤0.8 moles per mole of ester minimizes di- or tri-brominated byproducts.
  • Temperature control: Reactions conducted at 145°C favor monobromination, while higher temperatures promote benzal bromide formation.
  • Solvent selection: Chlorobenzene reduces ester cleavage compared to polar solvents, achieving yields >85%.

A representative reaction pathway involves:
$$
\text{Methyl-4-methyl-2,6-dimethoxy benzoate} + \text{Br}_2 \xrightarrow{\text{chlorobenzene, 145°C}} \text{Methyl-4-bromomethyl-2,6-dimethoxy benzoate} + \text{HBr}
$$
This method avoids catalysts, relying on thermal activation to generate bromine radicals for benzylic substitution.

Comparative Analysis of Radical-Initiated vs Electrophilic Bromination Pathways

The para-directed bromomethylation of aromatic compounds represents a fundamental electrophilic aromatic substitution reaction where the positioning of substituents significantly influences both reaction kinetics and product distribution [1]. In the case of methyl-4-bromomethyl-2,6-dimethoxy benzoate, the presence of two methoxy groups at the ortho positions (2,6) relative to the carboxylate ester creates a unique electronic environment that governs the regioselectivity of bromomethylation at the para position [2].

The electronic effects governing para-directed bromomethylation involve the stabilization of the intermediate arenium ion through resonance structures [1] [3]. When bromine approaches the aromatic ring, the methoxy groups function as electron-donating substituents that stabilize the positive charge developed in the transition state [4]. The para position allows for optimal delocalization of the positive charge across the aromatic system, with the electron density from the methoxy groups providing stabilization through both inductive and resonance effects [4].

Steric considerations play an equally important role in determining the reaction pathway and product formation [5]. The presence of bulky substituents at the ortho positions creates a steric environment that influences the approach of the brominating species [5] [6]. Research has demonstrated that ortho substituents can force the reaction intermediate out of planarity with the aromatic ring, thereby affecting the energy of the cation relative to the neutral molecule [5]. In the case of dimethoxy substitution at positions 2 and 6, the steric hindrance prevents substitution at the ortho positions while directing the electrophilic attack toward the less hindered para position [5].

Table 1: Electronic and Steric Parameters for Bromomethylation

ParameterEffect on Reaction RateMechanistic Influence
Methoxy electron donationIncreases rate by 10²-10³ foldStabilizes arenium intermediate
Ortho steric hindranceDecreases ortho substitution by 95%Forces para selectivity
Carbonyl electron withdrawalModerates overall reactivityReduces electron density at reaction center

The kinetic profile of para-directed bromomethylation follows a two-step mechanism where the formation of the arenium ion represents the rate-determining step [3] [7]. Experimental studies have shown that the reaction exhibits first-order kinetics with respect to the aromatic substrate and zero-order dependence on the brominating agent under typical reaction conditions [8]. The activation energy for this transformation remains relatively constant across different aromatic substrates, indicating that the electronic stabilization provided by substituents primarily affects the pre-exponential factor rather than the energy barrier height [9].

Temperature-dependent kinetic studies reveal that the bromomethylation reaction exhibits an Arrhenius behavior with activation energies typically ranging from 45-65 kilojoules per mole [9] [10]. The rate constant for para-bromomethylation increases exponentially with temperature, following the relationship k = A × exp(-Ea/RT), where the frequency factor A reflects the electronic environment created by the substituents [11]. For methyl-4-bromomethyl-2,6-dimethoxy benzoate formation, the presence of electron-donating methoxy groups results in a higher frequency factor compared to unsubstituted aromatic compounds [9].

The selectivity-reactivity principle applies to the bromomethylation process, where high positional selectivity for the para position correlates with moderate substrate selectivity [9]. This observation supports the involvement of a highly electrophilic brominating species that exhibits low discrimination between different aromatic substrates but maintains high regioselectivity based on electronic and steric factors [9] [12].

Oxidative Transformation Pathways for Benzoate Ester Derivatives

The oxidative transformation of benzoate ester derivatives encompasses a diverse array of reaction pathways that involve the modification of both the aromatic ring and the ester functional group [13] [14]. For methyl-4-bromomethyl-2,6-dimethoxy benzoate, several oxidative pathways are accessible, each leading to distinct product distributions and mechanistic considerations.

The primary oxidative transformation pathway involves the conversion of the bromomethyl substituent through single electron transfer mechanisms [14]. Hypervalent iodine reagents have been demonstrated to facilitate the oxidation of benzylic positions through a radical-mediated process [14]. The mechanism initiates with hydrogen atom abstraction from the benzylic carbon, followed by single electron transfer steps that ultimately lead to the formation of benzoate esters or aldehydes depending on reaction conditions [14].

Table 2: Oxidative Transformation Pathways and Products

Oxidative PathwayPrimary ProductReaction ConditionsYield Range
Benzylic oxidationCorresponding aldehydeHypervalent iodine, aqueous solvent65-85%
Ester hydrolysisCarboxylic acidBasic conditions, elevated temperature70-90%
Aromatic ring oxidationQuinone derivativesStrong oxidizing agents45-65%
Side chain cleavageBenzoic acid derivativesPermanganate, acidic conditions80-95%

The aerobic oxidation pathway represents another significant transformation route for benzoate ester derivatives [15] [16]. This process involves the initial activation of the substrate through coenzyme A ligation, followed by oxygenation steps that introduce hydroxyl groups at specific positions [15]. The box pathway, identified in several bacterial systems, demonstrates the systematic oxidation of benzoate derivatives through a series of coenzyme A intermediates [15] [16]. The pathway proceeds through benzoyl-coenzyme A formation, followed by oxygenation to produce dihydroxylated intermediates that undergo subsequent ring-opening reactions [15].

Mechanistic studies have revealed that the oxidative transformation of aromatic esters can proceed through multiple concurrent pathways [17] [18]. The side-chain oxidation mechanism involves the reaction of carbon-hydrogen bonds at positions adjacent to the aromatic ring, forming intermediate benzylic radicals [17] [18]. These radicals subsequently undergo further oxidation to yield carboxyl groups, effectively converting alkylbenzene derivatives into benzoic acid analogs [17] [18].

The presence of methoxy substituents significantly influences the oxidative transformation pathways by modulating the electron density distribution within the aromatic system [13]. Electron-donating groups such as methoxy enhance the reactivity toward electrophilic oxidizing agents while simultaneously directing the site of oxidation away from the substituted positions [13]. This electronic effect results in preferential oxidation at the para position relative to the methoxy groups, consistent with the observed regioselectivity in bromomethylation reactions [13].

Catalytic oxidation systems employing transition metal complexes have been developed for the selective transformation of benzoate ester derivatives [19]. Palladium-catalyzed oxidative processes enable the translocation of ester groups around the aromatic ring through a mechanism termed "ester dance reaction" [19]. This transformation proceeds through oxidative addition of the ester carbon-oxygen bond to the palladium center, followed by reductive elimination at a different aromatic position [19].

The kinetics of oxidative transformations typically follow complex rate laws that reflect the multi-step nature of these processes [20]. For the bromate-bromide reaction system, which serves as a model for halogen-mediated oxidations, the rate expression contains multiple terms reflecting different mechanistic pathways [20]. The overall reaction kinetics depend on the concentrations of all reactants, with higher-order dependencies indicating the involvement of multiple substrate molecules in the rate-determining steps [20].

Byproduct Formation Dynamics in Multi-Step Synthesis Processes

The formation of byproducts in multi-step synthesis processes represents a critical consideration in the preparation of methyl-4-bromomethyl-2,6-dimethoxy benzoate, as these unwanted materials can significantly impact reaction efficiency and product purity [21] [22]. Understanding the dynamics of byproduct formation enables the optimization of synthetic routes and the implementation of strategies to minimize undesired transformations.

Byproducts in organic synthesis can be categorized into two distinct classes based on their formation mechanisms [21]. Primary byproducts arise as direct consequences of the desired reaction and appear as components of the fully balanced chemical equation [21]. Secondary byproducts, more accurately termed side products, result from alternative reaction pathways or subsequent transformations of the desired product after its formation [21]. In the synthesis of aromatic brominated compounds, both categories of unwanted materials are commonly encountered [21].

The multi-step synthesis of methyl-4-bromomethyl-2,6-dimethoxy benzoate typically involves sequential functional group modifications that create multiple opportunities for byproduct formation [23] [24]. Each synthetic step introduces the possibility of competing reactions that can lead to structural isomers, over-reaction products, or degradation materials [23]. The cumulative effect of these side reactions becomes particularly significant in longer synthetic sequences, where the overall yield decreases exponentially with the number of steps [24].

Table 3: Common Byproducts in Multi-Step Aromatic Synthesis

Byproduct TypeFormation MechanismTypical Yield ImpactControl Strategies
Positional isomersAlternative substitution sites5-15% yield lossTemperature control, catalyst selection
Over-bromination productsExcess brominating agent10-25% yield lossStoichiometric control, reaction monitoring
Hydrolysis productsMoisture sensitivity3-8% yield lossAnhydrous conditions
Oxidation byproductsAtmospheric oxygen2-12% yield lossInert atmosphere

The kinetics of byproduct formation often follow different rate laws compared to the desired transformation [23] [25]. In many cases, side reactions exhibit higher activation energies but become competitive at elevated temperatures [23]. This temperature dependence creates a balance between reaction rate and selectivity, where higher temperatures increase the overall reaction rate but also enhance the formation of unwanted products [10]. The optimization of reaction conditions requires careful consideration of this temperature-selectivity relationship [10].

Mechanistic studies have identified several key factors that influence byproduct formation dynamics [25] [26]. The presence of reactive intermediates with multiple possible reaction pathways creates branching points where the reaction can deviate from the desired course [25]. In the case of aromatic bromination, the formation of arenium ion intermediates can lead to rearrangement products or alternative substitution patterns [25]. The lifetime and stability of these intermediates directly correlate with the extent of byproduct formation [25].

Solvent effects play a crucial role in determining byproduct formation patterns [26]. The choice of reaction medium influences the stability of reactive intermediates, the solubility of reactants and products, and the kinetics of competing reactions [26]. Polar solvents can stabilize charged intermediates, potentially reducing rearrangement reactions but also facilitating nucleophilic substitution pathways that lead to unwanted products [26]. Non-polar solvents may favor radical mechanisms that produce different byproduct profiles [26].

The formation of hazardous byproducts through unwanted reactions represents a particular concern in multi-step synthesis processes [26]. These materials can arise from the accidental mixing of incompatible reagents or from the loss of reaction control during processing [26]. Common hazardous byproducts include hydrogen halides from halogenation reactions, nitrogen oxides from nitration processes, and toxic organometallic compounds from catalytic transformations [26].

Advanced analytical techniques have been developed for the identification and quantification of byproducts in complex synthetic mixtures [22]. Two-dimensional nuclear magnetic resonance spectroscopy, combined with mass spectrometry and density functional theory calculations, enables the structural elucidation of unknown byproducts [22]. These methods have revealed previously unidentified transformation products that form through unexpected reaction pathways [22].

The development of continuous flow synthesis methods has provided new opportunities for byproduct control in multi-step processes [27]. Flow chemistry enables precise control of reaction conditions, including temperature, residence time, and reagent mixing, which can significantly reduce the formation of unwanted products [27]. The ability to rapidly quench reactions and separate products in continuous systems minimizes the opportunity for secondary transformations that lead to byproduct formation [27].

Transition Metal-Mediated Bromination Efficiency Studies

Transition metal-mediated bromination of methyl-4-bromomethyl-2,6-dimethoxy benzoate has emerged as a sophisticated approach for achieving high selectivity and efficiency in aromatic halogenation reactions. The implementation of various transition metal catalysts has demonstrated remarkable improvements in bromination efficiency compared to traditional methods [1] [2].

Palladium-Catalyzed Systems

Palladium-based catalytic systems have shown exceptional performance in bromination reactions. The palladium(II) acetate/p-toluenesulfonic acid system exhibits bromination efficiencies ranging from 59% to 97% with turnover numbers between 150-400 and turnover frequencies of 25-65 h⁻¹ [3] [4]. The mechanistic studies reveal that the palladium catalyst operates through three distinct pathways: oxidative addition followed by reductive elimination with neutral N-bromosuccinimide, oxidative addition with protonated N-bromosuccinimide, and direct electrophilic cleavage [3]. The palladium(I) tri-tert-butylphosphine bromide dimer represents another highly efficient system, achieving 88-90% bromination efficiency with enhanced selectivity for aryl bromide formation [5] [6].

Copper-Catalyzed Systems

Copper-based catalysts have demonstrated remarkable selectivity in bromination reactions, particularly for distal site-selective transformations. The copper(II)/phenanthroline system achieves 76-95% bromination efficiency with turnover numbers of 200-500 and turnover frequencies of 40-85 h⁻¹ [7] [8]. The mechanism involves bromine atom transfer from BrN₃ to the copper center, followed by carbon-centered radical formation through direct C-H dehydrogenation by the copper-coordinated azide radical [7]. The copper(II) bromide/DMSO system shows excellent performance with 90-93% efficiency, particularly for C5-selective quinoline bromination [9] [10].

Cobalt-Catalyzed Systems

Cobalt catalysts have shown exceptional performance in specialized bromination applications. The cobalt(III) corrole complex achieves 97% bromination efficiency with an outstanding turnover number of 1,600 and turnover frequency of 132,000 h⁻¹ [11] [12]. This system operates with a very low onset potential of -0.96 V versus the ferrocenium/ferrocene couple and demonstrates exceptional Faradaic efficiency of 97% at potentials as low as -0.4 V versus the reversible hydrogen electrode [12]. The electrochemical cobalt oxide (Co₃O₄) system with sodium bromide achieves 91.6% Faradaic efficiency through the in-situ generation of bromine species [2] [13].

Vanadium and Molybdenum Systems

Higher-valent transition metals, particularly vanadium(V) and molybdenum(VI), have shown significant catalytic activity in bromination reactions. These systems achieve 85-92% and 87-94% bromination efficiencies, respectively, with turnover numbers ranging from 95-220 [14]. The mechanism involves the formation of peroxometallates through reaction with hydrogen peroxide, which activates the coordinated peroxide for bromination reactions [14].

Phase-Transfer Catalysis in Heterogeneous Reaction Environments

Phase-transfer catalysis represents a critical advancement in heterogeneous bromination reactions, enabling efficient mass transfer between immiscible phases and dramatically enhancing reaction rates. The implementation of specialized phase-transfer catalysts has revolutionized the bromination of methyl-4-bromomethyl-2,6-dimethoxy benzoate by facilitating the transport of reactive species across phase boundaries [15] [16].

Quaternary Ammonium Salt Catalysts

Quaternary ammonium salts have emerged as the most effective phase-transfer catalysts for bromination reactions. Tetrabutylammonium bromide (TBAB) demonstrates 15-25 fold efficiency enhancement in liquid-liquid systems with high interfacial activity [17] [18]. The mechanism involves the formation of quaternary ammonium tribromides, which act as clean and selective brominating agents [14]. Cetyltrimethylammonium bromide (CTAB) shows even higher performance with 20-35 fold efficiency enhancement and exceptional activity for benzylic position bromination [19] [17].

The phase-transfer mechanism operates through a cyclic process where the quaternary ammonium cation forms ion pairs with bromide anions in the aqueous phase, transfers to the organic phase, and releases the bromide for reaction with the substrate [20] [21]. The lipophilic nature of these catalysts enables efficient partitioning between phases while maintaining high catalytic activity [22] [23].

Crown Ether Systems

Crown ethers represent another important class of phase-transfer catalysts, particularly effective for cation complexation and transport. Dicyclohexyl-18-crown-6 achieves 8-15 fold efficiency enhancement in anion-promoted two-phase reactions [24] [25]. The crown ether mechanism involves the formation of stable cation-crown ether complexes that facilitate the transport of anions as loosely associated ion pairs [26] [27].

Advanced crown ether designs have shown theoretical improvements of up to 10,000 fold efficiency enhancement. These modified crown ethers with strategically positioned hydroxyl groups can solubilize potassium fluoride in toluene solution much more efficiently than standard 18-crown-6, with predicted catalytic effects showing free energy barriers of 23.3 kcal mol⁻¹ [28] [29].

Solid-Liquid Phase Transfer Systems

Solid-liquid phase-transfer catalysis has gained importance for reactions involving solid bases or nucleophiles. Benzyltriethylammonium chloride demonstrates 10-18 fold efficiency enhancement in solid-liquid systems [19]. The mechanism involves the formation of interfacial active sites where the solid substrate is activated by the phase-transfer catalyst, enabling nucleophilic attack on the organic substrate [30] [31].

Mechanistic Considerations

The effectiveness of phase-transfer catalysts depends on several key factors: extraction constants, interfacial activity, and catalyst regeneration rates [30] [32]. The extraction constant determines the equilibrium distribution of the catalyst between phases, while interfacial activity governs the rate of species transfer. Catalyst regeneration ensures continuous catalytic turnover throughout the reaction [33] [34].

Modern developments in phase-transfer catalysis include polymer-supported systems that combine high catalytic activity with easy recovery and recycling. Poly(ethylene glycol)-supported quaternary ammonium salts maintain excellent catalytic activity while enabling simple recovery through precipitation and filtration [18].

Temperature-Dependent Yield Maximization Protocols

Temperature optimization represents a crucial parameter in bromination reaction development, significantly affecting reaction rates, selectivity, and overall yield. The temperature-dependent behavior of bromination reactions follows complex kinetic and thermodynamic relationships that require careful optimization to achieve maximum efficiency [35] [36].

Kinetic Control Regime (25-50°C)

At room temperature (25°C), bromination reactions operate under kinetic control, achieving yields of 45-65% with reaction times of 12-24 hours [37] [38]. The lower temperature favors the formation of kinetically controlled products with minimal side reactions (5-10%) [37]. The energy barrier at these temperatures ranges from 24-28 kcal/mol, requiring longer reaction times but providing excellent selectivity [39] [40].

At 50°C, the reaction enters a mixed control regime with yields increasing to 70-85% and reaction times decreasing to 6-12 hours [37] [38]. The copper/phenanthroline system shows optimal performance in this temperature range, maintaining high selectivity while achieving reasonable reaction rates [41] [3].

Optimized Temperature Range (78-105°C)

The optimal temperature range for bromination reactions lies between 78-105°C, where yields reach 85-96% with reaction times of 1-6 hours [42] [43]. This temperature range represents the ideal balance between reaction rate and selectivity, with energy barriers reduced to 12-20 kcal/mol [44]. The acid-catalyzed systems show particular effectiveness in this range, achieving high yields with acceptable side product formation (10-22%) [43].

The synthesis of 3-bromo-2,5-dimethyl methyl benzoate demonstrates optimal performance at 78-85°C, achieving yields of 94.9-96.2% with reaction times of 15-20 hours [43]. The reaction conditions employ a solid-liquid ratio of 1:20 (g/mL) with sulfuric acid as catalyst, maintaining pH control through sodium bicarbonate workup [43].

Thermodynamic Control Regime (120-180°C)

At elevated temperatures (120-180°C), bromination reactions enter thermodynamic control with yields of 60-88% and significantly reduced reaction times (0.25-2 hours) [35] [36]. The energy barriers decrease to 6-12 kcal/mol, but side product formation increases substantially (20-40%) [37]. The selectivity shifts toward thermodynamically favored products, which may not correspond to the desired regioisomer [40].

Radical Pathway Regime (200-310°C)

At high temperatures (200-310°C), bromination reactions proceed through radical pathways with yields of 25-65% and very short reaction times (0.05-0.5 hours) [35] [36]. The energy barriers are reduced to 2-8 kcal/mol, but side product formation becomes dominant (35-65%) [37]. The reaction at 310°C and above appears instantaneous, but maximum bromination yield remains limited to 64-70% regardless of reaction conditions [35] [36].
Optimization Strategies

Modern approaches to temperature optimization employ design of experiments (DoE) methodologies to systematically explore the temperature-yield relationship [39] [45]. Response surface methodology reveals that optimal yields require careful balance between temperature, concentration, and reaction time [39]. The integration of machine learning algorithms, including particle swarm optimization and genetic algorithms, has shown promise in predicting optimal reaction conditions [45] [41].

Mechanistic Temperature Effects

Temperature affects bromination mechanisms through multiple pathways. At low temperatures, electrophilic aromatic substitution predominates through arenium ion intermediates [46]. As temperature increases, the reaction pathway shifts toward radical mechanisms involving bromine atom abstraction and radical chain propagation [40] [46]. The transition between mechanisms occurs gradually, with mixed pathways operating in intermediate temperature ranges [37] [46].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

287.99972 g/mol

Monoisotopic Mass

287.99972 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types